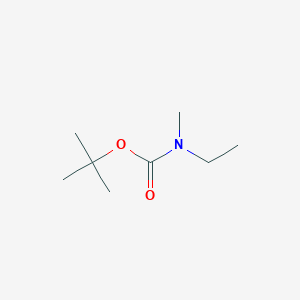

tert-Butyl ethyl(methyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

tert-butyl N-ethyl-N-methylcarbamate |

InChI |

InChI=1S/C8H17NO2/c1-6-9(5)7(10)11-8(2,3)4/h6H2,1-5H3 |

InChI Key |

LDPZRDDGSNDUNX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl Ethyl Methyl Carbamate and Analogous N Substituted Carbamates

Direct Carbamoylation and N-Alkylation Approaches

Direct methods for the construction of the carbamate (B1207046) functionality and subsequent N-alkylation represent a fundamental approach to synthesizing compounds such as tert-butyl ethyl(methyl)carbamate. These strategies often involve the use of highly reactive reagents to form the carbamate bond, followed by the introduction of alkyl substituents onto the nitrogen atom.

Reagent-Based Strategies (e.g., Di-tert-butyl Dicarbonate (B1257347), Chloroformates)

Di-tert-butyl dicarbonate (Boc Anhydride) is a widely utilized reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines, forming N-tert-butyl carbamates. wikipedia.orgchemicalbook.com The reaction typically proceeds by treating a primary or secondary amine with Boc anhydride (B1165640) in the presence of a base. For the synthesis of a precursor to this compound, one could envision the reaction of methylamine (B109427) or ethylamine (B1201723) with di-tert-butyl dicarbonate to form tert-butyl methylcarbamate or tert-butyl ethylcarbamate, respectively. Subsequent N-alkylation would then yield the desired product. The protection of amines with Boc anhydride can be conducted under aqueous conditions with a base like sodium bicarbonate or in an organic solvent such as acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) (DMAP) as the catalyst. wikipedia.orgchemicalbook.com

A notable application of di-tert-butyl dicarbonate involves a modified Curtius rearrangement. Carboxylic acids react with di-tert-butyl dicarbonate and sodium azide (B81097) to generate acyl azides, which then rearrange to isocyanates and are trapped by an alcohol to form the carbamate. nih.govorganic-chemistry.org This method allows for the synthesis of tert-butyl carbamates from carboxylic acids. organic-chemistry.org

Chloroformates are another important class of reagents for carbamate synthesis. nih.gov Alkyl chloroformates react with amines, typically in the presence of a base, to yield the corresponding carbamate. nih.gov However, these reactions can require a large excess of the base and long reaction times. nih.gov A more recent development involves the in situ generation of chloroformates from alcohols and chloroform (B151607) under photochemical conditions, which can then react with amines in a one-pot synthesis of carbamates. acs.orgnih.govorganic-chemistry.orgresearchgate.net This method avoids the direct handling of highly toxic phosgene (B1210022) or its derivatives. acs.orgresearchgate.net For instance, tert-butanol (B103910) could be converted to tert-butyl chloroformate and then reacted with ethylmethylamine to directly form this compound.

Table 1: Comparison of Reagent-Based Strategies for Carbamate Synthesis

| Reagent | Precursors | Key Features | Reference |

|---|---|---|---|

| Di-tert-butyl Dicarbonate | Amines, Carboxylic Acids | Mild reaction conditions; widely used for Boc protection. Can be used in Curtius rearrangement. | wikipedia.orgorganic-chemistry.org |

| Chloroformates | Amines, Alcohols | Readily available but can require harsh conditions. Photochemical in situ generation offers a safer alternative. | nih.govacs.org |

Transition-Metal-Catalyzed Cross-Coupling Methodologies

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, offering powerful tools for the synthesis of N-substituted carbamates with high efficiency and selectivity.

Palladium catalysts are highly effective for the N-arylation and N-alkylation of carbamates. chemrxiv.org An efficient method for the synthesis of N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674), where the resulting isocyanate is trapped in situ with an alcohol. organic-chemistry.orgnih.govnih.gov This approach provides access to a wide range of carbamate protecting groups. organic-chemistry.org

For the synthesis of N-alkyl carbamates, palladium-catalyzed reactions offer a versatile route. For example, a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a palladium catalyst can afford carbamates. acs.org The direct N-alkylation of pre-formed carbamates is also a common strategy. A mild and selective N-alkylation of carbamates can be achieved using an alkyl halide in the presence of cesium carbonate (Cs₂CO₃) and tetrabutylammonium (B224687) iodide (TBAI), a protocol that can be facilitated by palladium catalysis for certain substrates. epa.gov To synthesize this compound, one could start with tert-butyl carbamate and perform a sequential or one-pot double alkylation with methyl and ethyl halides, mediated by a palladium catalyst.

A visible-light-induced, palladium-catalyzed three-component reaction of alkenes, alkyl iodides, and isocyanides has been developed for the synthesis of alkylated amides, showcasing the versatility of palladium in complex bond formations. nsf.gov

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for C-N bond formation. The arylation of N-H containing compounds, including carbamates, can be achieved using phenylboronic acids in the presence of cupric acetate. A copper-based photoredox catalyst has been shown to effectively couple primary carbamates with unactivated secondary alkyl bromides at room temperature. organic-chemistry.org Furthermore, photoinduced copper-catalyzed alkylation of amines provides a mild route for C-N bond formation. nih.govacs.org A green, copper-catalyzed N-alkylation of amides and amines with alcohols has been developed using aerobic oxidation. rsc.org This methodology could potentially be applied to the N-alkylation of a precursor like tert-butyl methylcarbamate with ethanol (B145695) to yield the target product.

Rhodium catalysts have demonstrated unique reactivity in C-H activation and nitrene transfer reactions, which can be applied to carbamate synthesis. Rhodium(III)-catalyzed ortho C-H activation and olefination of phenol (B47542) carbamates provide a route to substituted phenols. acs.org More directly relevant to the synthesis of N-substituted carbamates is the rhodium-catalyzed transfer of carbamates to sulfoxides to form N-protected sulfoximines. acs.org This methodology highlights the ability of rhodium catalysts to facilitate the transfer of carbamate moieties. acs.org Additionally, rhodium(II) azavinyl carbenes can undergo insertion into N-H bonds of amides, suggesting potential for similar transformations with carbamates. organic-chemistry.org

Nickel catalysis offers a powerful and economical approach for the amination of aryl carbamates and sulfamates. nih.gov User-friendly methods employing air-stable Ni(II) precatalysts have been developed. nih.gov Nickel-catalyzed decarboxylation of aryl carbamates presents a novel strategy for converting phenols into aromatic amines, where the carbamate acts as a leaving group. acs.org

For the synthesis of N-alkyl carbamates, a nickel boride catalyzed reduction of nitriles can be used to prepare Boc protected amines. organic-chemistry.org Dual nickel photocatalysis has been employed for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under ambient pressure. nih.govacs.org These methods showcase the growing importance of nickel in facilitating challenging C-N bond-forming reactions. rsc.org

Table 2: Overview of Transition-Metal-Catalyzed Methodologies for N-Substituted Carbamate Synthesis

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference(s) |

|---|---|---|---|---|

| Palladium | Cross-coupling, N-alkylation | Aryl halides, triflates, amines, CO₂, alkyl halides | High efficiency and selectivity, broad substrate scope. | chemrxiv.orgorganic-chemistry.orgacs.org |

| Copper | Cross-coupling, N-alkylation | Carbamates, alkyl bromides, alcohols | Cost-effective, mild conditions, photoredox catalysis. | organic-chemistry.orgrsc.org |

| Rhodium | C-H activation, Nitrene transfer | Phenol carbamates, sulfoxides | Unique reactivity for functionalization. | acs.orgacs.org |

| Nickel | Amination, Decarboxylation, Photocatalysis | Aryl carbamates, sulfamates, aryl halides | Economical, use of air-stable precatalysts. | nih.govacs.orgnih.gov |

Electrochemical Approaches for Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen (C-N) bonds through electrochemical methods represents a growing field in organic synthesis, offering a green and efficient alternative to traditional chemical pathways. sioc-journal.cn These techniques can facilitate the synthesis of carbamates by coupling readily available starting materials like carbon dioxide (CO₂) and various amines. nih.gov Electrosynthesis is gaining prominence as it can often be conducted under mild conditions, avoiding the use of highly toxic and corrosive reagents. rsc.org

One prominent electrochemical strategy involves the selective cathodic reduction of CO₂ in a CO₂-saturated solution containing an amine. organic-chemistry.org This process, often carried out in room-temperature ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIm-BF₄), generates a carbamate anion intermediate. organic-chemistry.org Subsequent alkylation of this intermediate can yield the desired organic carbamate. organic-chemistry.org The mechanism is believed to involve the nucleophilic attack of a nitrogen-containing species on an activated carbon species derived from CO₂ at the electrode surface. nih.gov

Recent advancements have demonstrated the electrochemical-mediated fixation of CO₂ in a three-component reaction involving amines and N-alkenylsulfonamides. rsc.org This electro-oxidative method promotes the participation of carbon dioxide and provides an environmentally friendly route to novel carbamate compounds. rsc.org Studies on copper electrodes have shown that the simultaneous reduction of species like nitrate (B79036) and CO₂ can lead to the formation of C-N bonds, suggesting that intermediates from both reduction processes can couple on the catalyst surface. researchgate.netutwente.nl The efficiency of such reactions can be influenced by factors like current density, with studies showing that yields may remain consistent within a certain range (e.g., 5-15 mA cm⁻²). researchgate.net

Synthesis via Rearrangement Reactions

Curtius Rearrangement from Carboxylic Acid Precursors

The Curtius rearrangement is a versatile and powerful method for converting carboxylic acids into their corresponding primary amines with the loss of one carbon atom, proceeding through an isocyanate intermediate. nih.govwikipedia.org This isocyanate can be trapped by various nucleophiles, such as alcohols, to produce carbamates, making it a key strategy for synthesizing N-substituted carbamates. nih.gov A significant advantage of this reaction is that it proceeds with complete retention of the stereochemistry of the migrating carbon group. nih.gov

A highly efficient, one-pot procedure allows for the direct conversion of carboxylic acids into tert-butyl (Boc-protected) carbamates. organic-chemistry.orgorgsyn.org In this method, a carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂) and sodium azide, which generates an acyl azide intermediate in situ. organic-chemistry.orgresearchgate.net This intermediate undergoes a spontaneous Curtius rearrangement to form the isocyanate. orgsyn.orgresearchgate.net The isocyanate is then trapped by tert-butanol, which is present in the reaction mixture, to yield the desired tert-butyl carbamate. nih.govresearchgate.net The addition of catalysts like zinc(II) triflate can accelerate the trapping of the isocyanate, allowing the reaction to proceed at low temperatures with high yields. organic-chemistry.orgresearchgate.net This method is compatible with a wide range of functional groups. organic-chemistry.orgresearchgate.net

The following table summarizes a one-pot, zinc-catalyzed Curtius rearrangement for the synthesis of various aliphatic Boc-protected amines from carboxylic acids.

| Carboxylic Acid Precursor | Product (Boc-Protected Amine) | Yield (%) |

|---|---|---|

| Adamantane-1-carboxylic acid | N-tert-Butyl adamantanyl-1-yl-carbamate | 95 |

| Cyclohexanecarboxylic acid | Boc-cyclohexyl carbamate | 98 |

| 4-Phenylbutyric acid | Boc-4-phenylbutyl carbamate | 91 |

| Hexanoic acid | Boc-hexyl carbamate | 94 |

Hofmann Rearrangement Derivatives

The Hofmann rearrangement traditionally converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org Modern variations of this reaction allow for the intermediate isocyanate to be trapped with an alcohol, providing a direct route to carbamates. wikipedia.orgorganic-chemistry.org This avoids the final hydrolysis step that would lead to the amine. wikipedia.org

Several reagents have been developed to facilitate this transformation under milder conditions than the classical sodium hypobromite. wikipedia.org For instance, N-bromoacetamide (NBA) in the presence of lithium hydroxide (B78521) or lithium methoxide (B1231860) is effective for converting both aromatic and aliphatic amides into methyl and benzyl (B1604629) carbamates in high yields. organic-chemistry.org This method shows high selectivity and minimizes side reactions like aryl bromination, which can be an issue with other brominating agents like N-bromosuccinimide (NBS). organic-chemistry.org

Another approach involves using hypervalent iodine reagents, which can be generated in situ. organic-chemistry.org The use of PhI and Oxone in methanol (B129727) allows for the conversion of alkylcarboxamides to the corresponding alkylcarbamates. organic-chemistry.org Catalyzing the reaction with iodobenzene (B50100) in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) also efficiently produces carbamates from a variety of carboxamides. organic-chemistry.org An electrochemical version of the Hofmann rearrangement has also been developed, using NaBr as a mediator to avoid the need for toxic halogen reagents. rsc.org

The following table shows the synthesis of various methyl carbamates from amides using NaOCl and KF/Al₂O₃ in methanol.

| Amide | Product (Methyl Carbamate) | Time (min) | Yield (%) |

|---|---|---|---|

| Benzamide | Methyl phenylcarbamate | 30 | 90 |

| 4-Chlorobenzamide | Methyl (4-chlorophenyl)carbamate | 45 | 85 |

| 4-Methoxybenzamide | Methyl (4-methoxyphenyl)carbamate | 30 | 92 |

| Hexanamide | Methyl pentylcarbamate | 60 | 80 |

Chemoenzymatic and Biocatalytic Synthesis Routes for Chiral Analogues

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic reactions, providing powerful routes to complex chiral molecules like carbamates. nih.gov Biocatalysis is particularly attractive for its ability to facilitate reactions in aqueous media under mild conditions. nih.gov

Promiscuous esterases have been exploited for their acyltransferase activity in the synthesis of carbamates. nih.gov For example, the esterase from Pyrobaculum calidifontis (PestE) has been shown to efficiently catalyze the formation of carbamates from various aliphatic, aromatic, and secondary amines using carbonate donors like dimethyl carbonate or dibenzyl carbonate. nih.gov This enzymatic approach allows for the synthesis of benzyloxycarbonyl (Cbz)- and allyloxycarbonyl (Alloc)-protected amines in water with yields often exceeding 90%. nih.gov

The synthesis of chiral pharmaceutical intermediates often relies on the stereoselective reduction of prochiral ketones, a transformation for which many biocatalysts are available. While direct enzymatic synthesis of a specific compound like this compound is not widely documented, the principles of chemoenzymatic synthesis are broadly applicable. nih.gov For instance, a chiral alcohol can be produced via enzymatic reduction, and then this alcohol can be chemically converted to a carbamate. Alternatively, a prochiral substrate can be enzymatically derivatized to create a chiral intermediate that is then used in subsequent chemical steps. nih.gov The development of versatile and robust biocatalysts through methods like genome mining is expanding the scope of these green synthetic approaches. nih.gov

Green Chemistry Principles in Carbamate Synthesis

Solvent-Free and Ionic Liquid-Mediated Processes

Adherence to green chemistry principles is crucial for developing sustainable synthetic methodologies. acs.org For carbamate synthesis, this often involves replacing hazardous reagents like phosgene and minimizing the use of toxic organic solvents. arkat-usa.org

Solvent-free synthesis, or grindstone chemistry, offers a simple and efficient method for producing primary carbamates. arkat-usa.orgresearchgate.net This technique involves grinding a hydroxyl-containing compound with sodium cyanate and a solid acid catalyst, such as silica (B1680970) sulfuric acid or trichloroacetic acid, at room temperature. arkat-usa.orgtubitak.gov.trbanglajol.info The required activation energy is provided by the friction between the molecules. arkat-usa.org These reactions proceed in high yield and purity without the need for toxic solvents, expensive starting materials, or complex purification techniques like column chromatography. arkat-usa.orgtubitak.gov.tr

Ionic liquids (ILs) have emerged as effective catalysts and media for carbamate synthesis. researchgate.net They can act as catalysts by stabilizing the carbamate salt intermediate. researchgate.net For example, imidazolium-based ionic liquids have been shown to catalyze the carbonylation of amines using dimethyl carbonate, yielding carbamates with high selectivity. researchgate.net Protic ionic liquids derived from superbases can catalyze the direct synthesis of carbamates from an amine, CO₂, and a silicate (B1173343) ester. researchgate.net In some cases, copper salts combined with imidazolium-based ILs can efficiently convert CO₂ and propargylic alcohols into carbamates under mild conditions, with the IL playing a multifunctional role in the catalytic cycle. figshare.com These catalyst systems are often recyclable, further enhancing their green credentials. researchgate.netfigshare.com

Carbon Dioxide Utilization for Carbamate Formation

The direct use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for producing carbamates is a highly attractive alternative to traditional methods. acs.orgmdpi.com This approach involves the reaction of CO₂, an amine, and an alcohol or alkyl halide, often facilitated by a catalyst or a base. acs.orgrsc.org The primary challenge lies in activating the thermodynamically stable CO₂ molecule. researchgate.net

Research has explored various catalytic systems to facilitate this transformation under milder conditions. For instance, cerium oxide (CeO₂) has been demonstrated as an effective catalyst for the synthesis of carbamates from CO₂, amines, and alcohols. nih.gov The reaction is often reversible, and removing water, a common byproduct, is essential to drive the reaction toward the product side. nih.gov One novel approach combines the carbamate synthesis with the hydration of 2-cyanopyridine (B140075) to 2-picolinamide, which effectively removes water and improves the yield. nih.gov

Another strategy involves a three-component coupling of an amine, CO₂, and an alkyl halide. organic-chemistry.org This can be promoted by a base like cesium carbonate in the presence of a phase-transfer catalyst. organic-chemistry.org Strong, non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective. DBU can capture CO₂ and catalyze the reaction without the need for metal catalysts. organic-chemistry.org The reaction mechanism is believed to proceed through the formation of a carbamate anion intermediate, which is stabilized by the base before reacting with the alkyl halide. nih.gov

Superbases have also been employed to activate N-heterocycles for carboxylation with CO₂. acs.org This method allows for the nitrogen-selective synthesis of N-heteroaryl carbamates. Mechanistic studies suggest that the superbase and the N-heteroaryl form a hydrogen-bonded complex, which then reacts with CO₂ to form a carbamate salt, ready for subsequent alkylation. acs.orguit.no For less reactive substrates, increasing the CO₂ pressure can suppress side reactions and improve yields. acs.orguit.no

The table below summarizes various catalytic systems and conditions for the synthesis of N-substituted carbamates using carbon dioxide.

Table 1: Catalytic Systems for Carbamate Synthesis from CO₂

| Amine Substrate | Catalyst / Base | Reaction Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Aliphatic/Aromatic Amines | CeO₂ / 2-Cyanopyridine | Varies | High | nih.gov |

| Primary/Secondary Amines | Cesium Carbonate / TBAI | Mild conditions, short reaction times | Good to Excellent | organic-chemistry.org |

| Various Amines | DBU / Si(OMe)₄ | No metal catalyst required | Not specified | organic-chemistry.org |

| N-Heteroaryls (e.g., Indoles) | Superbases (e.g., TMG) | 1-40 bar CO₂, mild temperature | Average 86% | acs.orguit.no |

Continuous Flow Synthesis Techniques for Carbamates

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for straightforward scaling. nih.gov These benefits are particularly relevant for reactions involving hazardous reagents or intermediates, or those requiring precise control over reaction parameters. acs.orgnih.gov

A novel, catalyst-free continuous flow method for synthesizing carbamates from amines, alkyl halides, and CO₂ has been developed. acs.orgnih.gov This process uses a simple flow chemistry setup, such as a Vapourtec E-series device with a coil reactor, and employs DBU as a base. acs.orgnih.gov The reactants are dissolved in a solvent like acetonitrile and pumped through the heated reactor, while CO₂ is introduced directly from a gas cylinder via a mass flow controller. acs.orgnih.gov

Optimization studies have shown that parameters such as CO₂ flow rate, reaction temperature, and pressure significantly influence the reaction's efficiency. For the synthesis of N-phenyl butylcarbamate, increasing the CO₂ flow rate from 1.5 mL/min to 6.0 mL/min substantially increased the conversion and suppressed the formation of the N-alkylated byproduct. acs.orgnih.gov The reaction time in such systems is dramatically reduced, with desired carbamates being obtained in as little as 50 minutes with good to excellent yields (45-92%). acs.org

This continuous flow approach provides a faster, safer, and more environmentally benign alternative to both traditional batch methods using toxic reagents and newer batch CO₂-based syntheses, which often require long reaction times or high pressures. acs.orgnih.gov The method's flexibility allows for the use of a diverse range of primary and secondary amines. acs.org

The table below details the optimized conditions and outcomes for the continuous flow synthesis of a model carbamate.

Table 2: Continuous Flow Synthesis of N-Phenyl Butylcarbamate

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Reactants | Aniline, Butyl bromide, DBU | - | acs.orgnih.gov |

| Solvent | Acetonitrile (MeCN) | - | acs.orgnih.gov |

| Reactor | 10 mL coil reactor | - | acs.orgnih.gov |

| Temperature | 70 °C | Optimized for yield | acs.orgnih.gov |

| Pressure | 3 bar | Maintained by back-pressure regulator | acs.orgnih.gov |

| CO₂ Flow Rate | 6.0 mL/min | Minimized byproduct formation | acs.orgnih.gov |

| Reaction Time | 50 minutes | - | acs.org |

Mechanistic Elucidation of Carbamate Synthesis and Reactivity

Investigation of Catalytic Cycles and Transient Intermediates

While specific catalytic cycles for the direct synthesis of tert-Butyl ethyl(methyl)carbamate are not extensively documented in the literature, the general principles of carbamate (B1207046) formation provide a framework for understanding its synthesis. The formation of carbamates can often be achieved through the reaction of an amine with a carbonyl source, a process that can be facilitated by various catalysts.

One common route for the synthesis of tert-butyl carbamates involves the reaction of a corresponding amine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). Although not always requiring a catalyst, the mechanism proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc-anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the tert-butyl carbamate, along with the liberation of tert-butanol (B103910) and carbon dioxide.

In the context of N,N-disubstituted carbamates, metal-catalyzed syntheses have been developed. For instance, zirconium(IV)-catalyzed exchange processes of dialkyl carbonates and other carbamates with amines have been shown to produce N-substituted carbamates. organic-chemistry.org These reactions likely proceed through the coordination of the catalyst to the carbonyl oxygen of the carbonate or carbamate, activating it towards nucleophilic attack by the amine. The catalytic cycle would then involve the displacement of the original alkoxy or amino group and regeneration of the catalyst.

Furthermore, the synthesis of carbamates from amines, carbon dioxide, and alkyl halides can be efficiently achieved using a cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) system. organic-chemistry.org In this three-component coupling, the amine and carbon dioxide are believed to form a carbamate anion in situ, which is then alkylated by the alkyl halide. The role of the catalyst system is to facilitate the formation of the carbamate anion and promote the subsequent alkylation step.

While direct evidence for transient intermediates in the synthesis of this compound is scarce, it is reasonable to infer their existence based on these general mechanisms. The primary transient species would be tetrahedral intermediates formed during the nucleophilic addition to the carbonyl group.

Stereo- and Regioselective Mechanisms in Carbamate Reactions

The concepts of stereoselectivity and regioselectivity are crucial in modern organic synthesis. While no specific studies on the stereo- or regioselective reactions directly involving this compound were found, the broader field of carbamate chemistry offers valuable insights.

Stereoselectivity: The synthesis of chiral carbamates can be achieved through various stereoselective methods. For instance, the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide has been demonstrated using bifunctional organocatalysts. nih.gov These catalysts are designed to stabilize a carbamic acid intermediate and activate it for subsequent enantioselective carbon-oxygen bond formation. nih.gov Copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines provides access to axially chiral carbamates with high enantioselectivity. rsc.orgrsc.org In reactions involving chiral alcohols, the formation of carbamates can proceed with an inversion of stereochemistry, suggesting an SN2 displacement of an activated alcohol, rather than a mechanism involving an isocyanate intermediate. nih.gov

Regioselectivity: The functionalization of molecules containing a carbamate group can be directed to specific positions. The O-carbamate group is a well-known directed metalation group (DMG), facilitating ortho-lithiation of aromatic rings. nih.govacs.org This allows for the regioselective introduction of various electrophiles at the position adjacent to the carbamate-bearing oxygen. While this is more relevant for aryl carbamates, it highlights the directing influence of the carbamate functionality. In the case of unsymmetrical molecules, the regioselective introduction of a carbamate group can also be challenging. For example, the reaction of n-propyl-isocyanate with a diol in the presence of DBU can lead to a mixture of regioisomeric carbamates.

Kinetics and Thermodynamics of Carbamate Transformations

Kinetics: The thermal decomposition (pyrolysis) of tert-butyl carbamates has been studied to understand the elimination reaction mechanism. For tert-butyl N-arylcarbamates, the pyrolysis in the gas phase follows first-order kinetics. The rates of these reactions are influenced by the substituents on the aryl ring, with electron-withdrawing groups generally increasing the reaction rate. The pyrolysis is believed to proceed through a six-membered cyclic transition state, leading to the formation of isobutene, carbon dioxide, and the corresponding amine.

The hydrolysis of carbamates is another important transformation. The rate of hydrolysis is significantly influenced by pH. For carbaryl, an insecticidal carbamate, alkaline hydrolysis is the dominant pathway at higher pH and is a second-order reaction, dependent on the concentration of both the carbamate and hydroxide (B78521) ions.

Thermodynamics: The formation of carbamates from amines and carbon dioxide is a reversible process. The thermodynamics of this reaction are crucial in applications such as carbon capture. Calorimetric studies have been used to determine the reaction enthalpies for carbamate formation from various amines. For example, the reaction enthalpy for carbamate formation from monoethanolamine (MEA) and bicarbonate is -29.7 ± 0.1 kJ/mol. Computational studies using methods like G3MP2 have also been employed to predict the thermodynamic properties of a wide range of compounds, including intermediates in biomass conversion, which can include carbamate-like structures. researchgate.net

| Reaction/Process | Compound/System | Kinetic/Thermodynamic Parameter | Value | Reference |

| Pyrolysis | t-butyl N-phenylcarbamate | Rate constant (k) at 600 K | ~1 x 10-4 s-1 | |

| Hydrolysis | Carbaryl (pH 9) | Half-life (t1/2) | ~1 day | |

| Carbamate Formation | MEA + HCO3- | Reaction Enthalpy (ΔH) | -29.7 ± 0.1 kJ/mol |

Note: The data in this table is for related carbamate systems and is provided for illustrative purposes, as specific data for this compound is not available.

Bond Activation and Cleavage Processes in Carbamate Chemistry

The utility of carbamates, particularly as protecting groups, is intrinsically linked to the ability to cleave their characteristic bonds under specific conditions. The primary bonds of interest in this compound are the N-C(O) and O-C(t-Bu) bonds.

N-C(O) Bond Cleavage: The cleavage of the N-C(O) bond is a key step in the deprotection of carbamate-protected amines. This can be achieved under various conditions. For Boc-protected amines, acidic conditions are commonly employed. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation to form a carbamic acid, which readily decarboxylates to the free amine. organic-chemistry.org Reductive cleavage methods have also been developed. For example, aryl O-carbamates can be cleaved to phenols using the Schwartz reagent (zirconocene hydrochloride). organic-chemistry.org More recently, a catalytic protocol using the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane has been reported for the mild deprotection of tert-butyl carbamates, facilitating the cleavage of the C-O bond. researchgate.netacs.org

O-C(t-Bu) Bond Cleavage: The cleavage of the O-C(t-Bu) bond is also a viable deprotection strategy. Thermolytic cleavage of t-butyl esters and carbonates can be achieved using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as solvents. researchgate.net This method offers a clean conversion to the corresponding carboxylic acids or alcohols.

Photochemical Cleavage: Photolabile protecting groups offer the advantage of removal under mild, light-induced conditions. Carbamates can be designed to be photochemically active. For example, α-keto carbamates derived from benzoinyl chromophores can undergo clean photogeneration of the free amine upon UV irradiation. acs.org This process involves photocyclization to form a benzo[b]furan derivative and release the carbamic acid, which then decarboxylates. acs.org

Advanced Spectroscopic Characterization Methodologies for N Substituted Carbamates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules in solution. For tert-butyl ethyl(methyl)carbamate, ¹H and ¹³C NMR are fundamental for identifying the different alkyl environments, while more advanced techniques can reveal through-bond and through-space correlations.

Proton NMR provides information on the number of distinct proton environments and their neighboring protons. The chemical shift of each proton is influenced by the electronegativity of the adjacent atoms within the carbamate (B1207046) structure. In this compound, the protons of the tert-butyl, ethyl, and methyl groups are expected to appear as distinct signals. The large, sterically demanding tert-butyl group typically produces a sharp singlet, while the ethyl group's protons will show characteristic splitting patterns (a quartet for the methylene (B1212753) group and a triplet for the methyl group) due to spin-spin coupling. The N-methyl group will appear as a singlet.

Based on data from structurally similar compounds, the expected ¹H NMR chemical shifts for this compound in a standard solvent like CDCl₃ are detailed below. rsc.org

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₃C- | ~1.45 | Singlet | 9H |

| -N-CH₂CH₃ | ~3.30 | Quartet | 2H |

| -N-CH₂CH₃ | ~1.15 | Triplet | 3H |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. Each unique carbon atom in the molecule produces a distinct peak, allowing for a complete carbon count. The chemical shifts are highly sensitive to the electronic environment. The carbonyl carbon (C=O) of the carbamate group is particularly diagnostic, appearing far downfield. chemicalbook.com The carbons of the tert-butyl, ethyl, and methyl groups are found in the upfield aliphatic region. rsc.orglibretexts.org

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~155 |

| -O-C(CH₃)₃ | ~79 |

| -O-C(CH₃)₃ | ~28 |

| -N-CH₂CH₃ | ~42 |

| -N-CH₂CH₃ | ~14 |

For unambiguous assignment of proton and carbon signals, multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would show a clear correlation between the methylene and methyl protons of the ethyl group, confirming their connectivity. An HSQC spectrum would link each proton signal directly to its attached carbon signal, verifying the assignments made in the 1D spectra.

Solid-state NMR (SSNMR) is a powerful technique for studying the structure and dynamics of carbamates in their solid, crystalline form. acs.org Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), SSNMR can reveal information about molecular packing and polymorphism. researchgate.netresearchgate.net If multiple, non-equivalent molecules exist in the crystal unit cell, separate sets of signals would be observed. mdpi.com The chemical shifts in the solid state can differ from those in solution due to intermolecular interactions and conformational constraints. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. For this compound (Molecular Formula: C₈H₁₇NO₂), the exact molecular weight is 159.1259 g/mol .

Upon electron ionization (EI), N-substituted carbamates undergo characteristic fragmentation. A key fragmentation pathway for tert-butoxycarbonyl (Boc) protected compounds is the loss of isobutylene (B52900) (56 Da) to form a carbamic acid intermediate, which can then lose CO₂ (44 Da). Another common fragmentation is the cleavage of the entire Boc group. The presence of the N-ethyl and N-methyl groups introduces additional fragmentation possibilities. The fragmentation of many N-methyl carbamates involves a characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da). nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge) | Proposed Fragment | Identity of Loss |

|---|---|---|

| 159 | [M]⁺ | Molecular Ion |

| 144 | [M - CH₃]⁺ | Loss of a methyl radical |

| 103 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 102 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

| 88 | [M - CH₃NCO]⁺ | Loss of methyl isocyanate |

Tandem mass spectrometry (MS/MS) experiments on carbamate anions often show a diagnostic loss of CO₂ (44 mass units) and the formation of fragments like NCO⁻ (m/z 42). nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. libretexts.org It is an excellent tool for identifying functional groups. The most prominent and diagnostic absorption band for any carbamate is the strong carbonyl (C=O) stretching vibration. nih.gov For this compound, this peak is expected in the range of 1700-1680 cm⁻¹. Other important vibrations include C-H stretching from the alkyl groups, as well as C-O and C-N single bond stretches. nist.govresearchgate.net The absence of an N-H band (typically found around 3300 cm⁻¹) would confirm the N,N-disubstituted nature of the molecule.

A molecule's vibrations can be categorized as stretching (change in bond length) or bending (change in bond angle). libretexts.orgyoutube.com For a non-linear molecule like this carbamate, there are 3N-6 fundamental vibrational modes, where N is the number of atoms. youtube.com

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 2975-2850 | Strong-Medium | C-H Alkyl Stretching |

| 1700-1680 | Strong | C=O Carbonyl Stretching |

| 1470-1450 | Medium | C-H Bending |

| 1365 | Strong | tert-Butyl Scissoring |

| 1250-1190 | Strong | C-O Stretching |

X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (XRD) provides the definitive, unambiguous solid-state structure of a molecule. This technique determines the precise spatial arrangement of atoms in a crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. acs.org

While a crystal structure for this compound is not publicly available, analysis of related carbamate structures provides insight into expected features. nih.govresearchgate.net An XRD study would reveal:

Planarity of the Carbamate Group: The O=C-N-C core is expected to be largely planar due to resonance delocalization.

Molecular Conformation: The precise orientation (torsional angles) of the tert-butyl, ethyl, and methyl groups relative to the carbamate plane would be determined.

Intermolecular Interactions: In the absence of N-H groups capable of strong hydrogen bonding, the crystal packing would be primarily dictated by weaker van der Waals forces and dipole-dipole interactions between the polar carbamate moieties.

Unit Cell Parameters: The dimensions of the repeating unit in the crystal would be defined, confirming the crystalline system and space group.

The analysis of phenyl N-(4-nitro-phenyl)carbamate, for instance, showed how the carbamate group's plane is twisted relative to the attached rings and how N-H···O hydrogen bonds dictate the packing. nih.gov For this compound, the packing would instead be influenced by the shape and steric bulk of the alkyl substituents.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur—CHNS) in a sample. For newly synthesized compounds such as this compound, this analysis is crucial for verifying the empirical and molecular formula. The process involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting gaseous products (CO₂, H₂O, N₂, etc.) are then separated and quantified, allowing for the calculation of the elemental composition of the original substance.

The data obtained from elemental analysis are compared against the theoretical values calculated from the presumed molecular formula. A close correlation between the experimental and theoretical percentages, typically within a margin of ±0.4%, provides strong evidence for the structural integrity and purity of the synthesized compound. This verification is a standard procedure in synthetic chemistry, and numerous studies on N-substituted carbamates confirm their composition using this method. researchgate.net

Theoretical Composition of this compound

The molecular formula for this compound is C₈H₁₇NO₂. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the molecular weight is 159.23 g/mol . The theoretical elemental composition is calculated as follows:

| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Mass Percent (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 60.34% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 10.76% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.80% |

| Oxygen | O | 15.999 | 2 | 31.998 | 20.10% |

| Total | 159.229 | 100.00% |

Research Findings: A Representative Analysis

In the synthesis of novel N-substituted carbamates, elemental analysis serves as a definitive checkpoint for compositional accuracy. For instance, research on various tert-butyl phenylcarbamate derivatives confirms the successful synthesis of target molecules by matching experimental elemental analysis data to theoretical calculations. researchgate.net While specific experimental data for this compound is not detailed here, a typical comparative analysis for a related, more complex N-Boc protected amine, such as tert-butyl (4-bromobenzyl)carbamate (C₁₂H₁₆BrNO₂), would be presented as follows for verification.

| Element | Theoretical Mass % | Experimental Mass % | Difference (%) |

| Carbon | 50.37% | 50.45% | +0.08 |

| Hydrogen | 5.64% | 5.61% | -0.03 |

| Nitrogen | 4.89% | 4.92% | +0.03 |

Note: The experimental values presented are representative for illustrative purposes and demonstrate the acceptable variance typically observed in the analysis of N-substituted carbamates.

The close agreement between the theoretical and found values in such an analysis would confirm that the synthesized compound has the expected elemental composition, thereby validating its molecular formula and indicating a high degree of purity.

Strategic Applications of Tert Butyl Ethyl Methyl Carbamate in Complex Organic Synthesis

Role in Amine Protection and Deprotection Strategies (Boc Group Chemistry)

The primary function of tert-butyl ethyl(methyl)carbamate in organic synthesis is to serve as a protected form of N-ethylmethylamine. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its robustness under a wide range of reaction conditions and its facile removal under specific acidic conditions. masterorganicchemistry.comnih.gov

The carbamate (B1207046) linkage in this compound delocalizes the lone pair of electrons on the nitrogen atom into the carbonyl group. nih.gov This resonance effect significantly diminishes the nucleophilicity and basicity of the amine, rendering it inert to many reagents, such as nucleophiles and bases, that would otherwise react with the free secondary amine. masterorganicchemistry.com The Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. organic-chemistry.org

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is essential. This approach allows for the selective removal of one protecting group in the presence of others. wikipedia.org The Boc group, as found in this compound, is a cornerstone of such strategies because it is labile to acid, while other common protecting groups are stable to acidic conditions but can be removed by different methods. wikipedia.orglibretexts.org

For instance, the Boc group can be selectively cleaved while a benzyloxycarbonyl (Cbz) group, which is removed by catalytic hydrogenolysis, remains intact. Similarly, it is orthogonal to the fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved under basic conditions (e.g., with piperidine). masterorganicchemistry.comwikipedia.org This orthogonality allows chemists to unmask the N-ethylmethylamino group at a specific point in a synthetic sequence to perform a desired reaction, without affecting other protected parts of the molecule.

Table 1: Orthogonal Deprotection Schemes Involving Boc

| Protecting Group | Cleavage Condition | Orthogonal to Boc? |

|---|---|---|

| Boc | Strong Acid (e.g., TFA, HCl) | - |

| Cbz (Benzyloxycarbonyl) | H₂, Pd/C (Hydrogenolysis) | Yes |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Yes |

| Silyl Ethers (e.g., TBDMS) | Fluoride (B91410) Ions (e.g., TBAF) | Yes |

Development of Selective Cleavage Conditions

The standard method for deprotecting a Boc-protected amine is treatment with a strong acid, such as neat trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727). masterorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene (B52900). The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine. masterorganicchemistry.com

However, these harsh conditions can be detrimental to molecules containing other acid-sensitive functional groups. Consequently, extensive research has focused on developing milder and more selective cleavage conditions. acs.org These methods aim to improve the functional group tolerance of the deprotection step. A recent development involves the use of the tris-4-bromophenylamminium radical cation (commonly known as magic blue) in combination with triethylsilane, which facilitates the cleavage of the C–O bond in tert-butyl carbamates under mild, neutral conditions. acs.orgorganic-chemistry.org

Table 2: Selected Reagents for Boc Deprotection

| Reagent(s) | Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (B109758) (DCM) | Standard, harsh conditions. masterorganicchemistry.com |

| Hydrogen Chloride (HCl) | In Dioxane, Methanol, or Ethyl Acetate | Common, strong acid conditions. |

| Phosphoric Acid (aqueous) | Water | An effective and environmentally benign reagent. organic-chemistry.org |

| Cerium(III) Chloride / Sodium Iodide | Acetonitrile (B52724), 40-70 °C | Milder Lewis acid conditions. acs.org |

| Tris(4-bromophenyl)aminium hexafluoroantimonate / Triethylsilane | Dichloromethane (DCM) | Catalytic, mild deprotection. acs.org |

Function as a Key Building Block in Pharmaceutical and Natural Product Synthesis

While the principles of Boc chemistry are directly applicable to this compound, specific examples of its use as a key building block in the synthesis of pharmaceuticals or natural products are not prominently featured in the reviewed scientific literature. Research often highlights related diamine structures. For instance, tert-butyl (2-(methylamino)ethyl)carbamate is a documented pharmaceutical intermediate. google.com Similarly, other carbamate derivatives, such as tert-butyl (1-(thiazol-2-yl)ethyl)carbamate, are used as intermediates in the construction of complex heterocyclic molecules. evitachem.comnih.gov The application of this compound would theoretically follow a path where the protected N-ethylmethylamino group is carried through several synthetic steps before being deprotected for a final key transformation.

Intermediate in Drug Candidate Synthesis

There are no specific drug candidates identified in the searched literature that explicitly list this compound as a synthetic intermediate. However, related structures are crucial in drug synthesis. For example, a Boc-protected serine derivative is an intermediate in the synthesis of the drug Lacosamide. google.com Another example is the synthesis of Omisertinib (AZD9291), which involves an intermediate named tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, highlighting the importance of Boc-protected amines in constructing complex drug molecules. researchgate.net

Construction of Complex Heterocyclic Systems

The construction of heterocyclic systems often relies on the nucleophilic character of an amine to participate in a ring-forming reaction. By using this compound, the N-ethylmethylamine moiety can be introduced into a molecule and remain inert until the final, crucial cyclization step. After deprotection, the liberated secondary amine can act as a nucleophile to form a variety of nitrogen-containing heterocycles. While general, this strategy is fundamental in medicinal chemistry, although specific examples employing this compound are not available in the reviewed literature.

Derivatization Chemistry for New Functional Materials

The derivatization of carbamates for creating new functional materials, such as polymers, is an active area of research. nih.gov However, there is no specific information in the searched literature regarding the derivatization of this compound for this purpose. In theory, the compound could be incorporated into a polymer backbone or used as a side chain, with the Boc group either remaining as a bulky, hydrophobic element or being removed post-polymerization to expose the amine for further functionalization.

Future Outlook and Emerging Research Frontiers in Tert Butyl Ethyl Methyl Carbamate Chemistry

Innovations in Sustainable and Economically Viable Synthesis

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of key intermediates like tert-Butyl ethyl(methyl)carbamate. Research is increasingly focused on developing methods that are not only high-yielding but also environmentally benign and cost-effective.

A significant area of innovation is the use of carbon dioxide (CO2) as a C1 building block. nih.gov Traditional methods often rely on hazardous reagents like phosgene (B1210022). In contrast, modern approaches utilize CO2, a non-toxic and abundant resource, for carbamate (B1207046) synthesis. nih.gov For instance, a continuous preparation of carbamates has been developed using CO2, an amine, an alkyl halide, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. nih.gov This method offers a faster and more controlled reaction compared to batch processes. nih.gov Another sustainable approach involves using tetraethylammonium (B1195904) bicarbonate as a carbonyl source, which can produce carbamates in high yields under mild conditions. google.com

Solvent choice is another critical factor in green synthesis. A patented method for a related tert-butyl carbamate derivative highlights the replacement of hazardous solvents like dichloromethane (B109758) with less toxic options such as ethyl acetate. google.com This change not only reduces environmental pollution but also simplifies the workup process, as it avoids the formation of problematic by-products like sodium citrate (B86180) that require extensive treatment. google.com

Economic viability is also enhanced by designing synthetic routes that minimize steps and use cheaper reagents. For example, a two-step synthesis of tert-butyl 2-(methylamino)ethylcarbamate uses N-Boc-ethylenediamine, paraformaldehyde, and sodium borohydride, which are cost-effective materials. google.com This method avoids the use of expensive noble metal catalysts and offers high yields, making it suitable for industrial-scale production. google.com

Table 1: Comparison of Synthetic Methodologies for Carbamates

| Feature | Traditional Method (e.g., Phosgene-based) | Emerging Sustainable Method (e.g., CO2-based) |

| Carbonyl Source | Phosgene, Chloroformates | Carbon Dioxide (CO2), Bicarbonates nih.govgoogle.com |

| Toxicity of Reagents | High | Low nih.govgoogle.com |

| Solvents | Often chlorinated (e.g., Dichloromethane) google.com | Greener alternatives (e.g., Ethyl Acetate, Acetonitrile) google.comgoogle.com |

| By-products | Often toxic and require treatment | Fewer and less harmful google.comgoogle.com |

| Process Type | Typically Batch | Amenable to Continuous Flow nih.gov |

| Economic Viability | Can be high-cost due to reagent and waste handling | Improved due to cheaper reagents and reduced waste google.com |

Design of Advanced Catalytic Systems for Precision Synthesis

Catalysis is at the heart of modern organic synthesis, enabling reactions with high selectivity and efficiency. For this compound and its analogues, advanced catalytic systems are being designed to achieve precise molecular construction, minimizing waste and maximizing yield.

Phase-transfer catalysis (PTC) represents a key strategy. In the synthesis of a precursor to lacosamide, a phase-transfer catalyst, tetrabutylammonium (B224687) bromide, is used to facilitate the alkylation reaction. google.com This PTC system allows the reaction to proceed smoothly between different phases (e.g., an aqueous solution of a base and an organic solution of the substrate), leading to high yields of up to 97%. google.com The catalyst's role is to shuttle the reacting ions across the phase boundary, accelerating the reaction under mild conditions. google.com

Metal-based catalysts are also prominent. Nickel-based systems, for example, have been shown to be effective for the dehydrative formation of urethanes from CO2, an amine, and an alcohol. acs.org The addition of nitrogen-based bidentate ligands like phenanthrolines can significantly boost the catalytic activity of Nickel(II) acetate, making the system more active than traditional organotin catalysts. acs.org Another approach involves tin-catalyzed transcarbamoylation, which uses methyl carbamate as an economical carbamoyl (B1232498) donor and demonstrates broad functional group tolerance. organic-chemistry.org

Organocatalysis, which avoids the use of metals, is another burgeoning field. Proline has been used as a catalyst in asymmetric Mannich reactions to produce chiral carbamate precursors. orgsyn.org These catalysts are often cheaper, less toxic, and more stable than their metal-based counterparts, aligning with the principles of green chemistry.

High-Throughput and Automated Synthetic Methodologies

To accelerate the discovery and optimization of synthetic routes, the field is moving towards high-throughput and automated methodologies. These technologies allow for a large number of reactions to be run in parallel, rapidly screening for optimal conditions, catalysts, and substrates.

Continuous flow chemistry is a prime example of an automated methodology. As demonstrated in the synthesis of carbamates from CO2, continuous flow reactors can significantly reduce reaction times and allow for precise control over parameters like temperature, pressure, and reagent introduction. nih.gov This level of control often leads to higher yields and purities compared to traditional batch processing. nih.gov

The development of structured databases for chemical reactions, such as the Open Reaction Database (ORD), is another crucial element. This infrastructure supports the sharing of data from both conventional and automated high-throughput experiments. By systematically collecting and organizing reaction data, researchers can use machine learning and other computational tools to predict reaction outcomes and design new synthetic pathways, accelerating the development cycle for molecules like this compound.

Exploration of Novel Applications Beyond Traditional Medicinal Chemistry

While this compound is primarily recognized as a key building block in medicinal chemistry, particularly for synthesizing pharmacologically active molecules, the fundamental carbamate functional group has broad utility in other scientific domains. google.comresearchgate.net Future research may focus on leveraging the specific properties of this and related compounds for novel applications.

Materials Science: Carbamates are integral components of polyurethanes, a versatile class of polymers. Research could explore the incorporation of this compound or similar structures as monomers or additives to create new polymers with tailored properties, such as enhanced thermal stability, biodegradability, or specific mechanical characteristics. The tert-butyl group, in particular, can be cleaved under acidic conditions, opening possibilities for creating chemically responsive or degradable materials. organic-chemistry.org

Agrochemicals: Many pesticides and herbicides are carbamate-based compounds. The structural motifs present in this compound could be adapted to design new agrochemicals. Research in this area would involve synthesizing analogues and screening them for biological activity against agricultural pests or weeds, while also evaluating their environmental persistence and toxicity profiles.

Protecting Group Chemistry: The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis due to its stability under many conditions and its ease of removal under acidic conditions. organic-chemistry.orgnih.gov While this is a traditional application, ongoing research seeks to fine-tune the cleavage conditions for Boc and other carbamate protecting groups, aiming for even greater selectivity in complex, multi-step syntheses. organic-chemistry.org

Interdisciplinary Approaches Integrating Computational and Experimental Research

The synergy between computational modeling and experimental validation is becoming a powerful engine for innovation in chemical synthesis. This interdisciplinary approach allows for a deeper understanding of reaction mechanisms and catalyst behavior, leading to more rational and efficient process development.

Mechanism Elucidation: Computational tools, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways for the synthesis of this compound. By calculating the energy profiles of different potential mechanisms, researchers can identify the most likely pathway, understand the role of the catalyst, and pinpoint the rate-determining step. This insight is invaluable for optimizing reaction conditions to improve yield and selectivity.

Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts. Instead of synthesizing and testing a large library of potential catalysts in the lab, researchers can first model their structures and predict their activity computationally. This allows for the pre-selection of the most promising candidates for experimental investigation, saving significant time and resources. For example, modeling the interaction between a nickel center and various ligands could help in designing a more active catalyst for carbamate synthesis from CO2. acs.org

Predictive Synthesis: As machine learning models become more sophisticated and are trained on large datasets of chemical reactions, they can begin to predict the outcomes of unknown reactions with increasing accuracy. For a target molecule like this compound, such tools could suggest novel and efficient synthetic routes that a human chemist might not have considered, further pushing the boundaries of synthetic chemistry.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl ethyl(methyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of carbamates like this compound typically involves coupling tert-butyl chloroformate with amines. For example, tert-butyl carbamates are synthesized via nucleophilic substitution under anhydrous conditions, using bases like triethylamine to scavenge HCl. Reaction temperature (0–25°C) and solvent choice (e.g., dichloromethane or ethyl acetate) critically impact purity and yield . Evidence from analogous compounds (e.g., tert-butyl (2-(benzylamino)ethyl)carbamate) shows that diastereoselective reactions may require iodolactamization or hydrogen bond-directed crystallization to control stereochemistry .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: HPLC or GC-MS with polar stationary phases (e.g., C18 columns) resolves carbamate derivatives effectively.

- Spectroscopy:

- Melting Point: Compare experimental values (e.g., 103–106°C for tert-butyl (4-bromophenyl)carbamate) to literature data to assess crystallinity .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if handling powders to avoid inhalation .

- Ventilation: Conduct reactions in fume hoods to mitigate vapor exposure.

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes with saline .

Advanced Research Questions

Q. How does the tert-butyl group influence the stability and reactivity of ethyl(methyl)carbamate derivatives under acidic/basic conditions?

Methodological Answer: The tert-butyl group enhances steric protection of the carbamate carbonyl, reducing hydrolysis rates. In acidic conditions (e.g., 4N HCl in ethyl acetate), the tert-butyl carbamate undergoes cleavage to release free amines, as demonstrated in peptide deprotection workflows . Under basic conditions (pH >10), carbamates may hydrolyze to amines and CO₂, but the tert-butyl group delays this process compared to methyl/ethyl analogs .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) for this compound analogs?

Methodological Answer: Discrepancies in melting points (e.g., 103–106°C vs. unreported values in other studies) arise from polymorphism or impurities. To resolve:

- Recrystallization: Use solvents like hexane/ethyl acetate to isolate pure polymorphs.

- DSC Analysis: Differential scanning calorimetry identifies phase transitions and confirms thermal stability .

- Cross-Validate Data: Compare results with structurally similar compounds (e.g., tert-butyl (3-nitrophenyl)carbamate, m.p. 124°C) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict nucleophilic attack sites on the carbamate carbonyl.

- Retrosynthesis Tools: AI-driven platforms (e.g., Reaxys/Pistachio) propose feasible routes by analyzing reaction databases. For example, tert-butyl carbamates are predicted to form via Curtius rearrangements or carbamoyl chloride intermediates .

Q. What analytical techniques detect decomposition products of this compound under thermal stress?

Methodological Answer:

- TGA-MS: Thermogravimetric analysis coupled with mass spectrometry identifies volatile decomposition products (e.g., isobutylene, CO₂) at elevated temperatures (>200°C).

- GC-FID: Quantifies residual tert-butyl alcohol, a common byproduct of carbamate thermolysis .

Data Gaps and Research Challenges

- Ecotoxicity Data: No studies report the environmental impact of this compound. Future work should assess biodegradability and aquatic toxicity per OECD guidelines .

- Reaction Kinetics: Limited data exist on hydrolysis rates in non-aqueous solvents (e.g., DMF or THF), critical for optimizing industrial-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.